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molecular formula C11H13NO B374082 4-Phenylimino-2-pentanone CAS No. 880-12-6

4-Phenylimino-2-pentanone

Cat. No. B374082
M. Wt: 175.23g/mol
InChI Key: JHTINWQRILLZLO-UHFFFAOYSA-N
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Patent
US06500906B1

Procedure details

500 g of 2,4-pentanedione, 600 g of aniline, and 1000 g of MgSO4 were mixed together at 100° C., and the mixed solution was stirred for 12 hours at 100° C. Then, the solid portion was precipitated, and the liquid portion was recrystallized upon addition of n-pentane to get 605 g of yellow 2-phenylimino-4-pentanone solid (70% yield). From the NMR analysis, the structure was confirmed; 1H-NMR(CDCl3) δ1.98(s, CH3), 2.10(s, CH3), 5.18(s, ═CH), 7.20(m, Ph), 12.6(brs, NH).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=O)[CH3:5].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[O-]S([O-])(=O)=O.[Mg+2]>>[C:9]1([N:8]=[C:4]([CH2:3][C:2](=[O:7])[CH3:1])[CH3:5])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
600 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1000 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixed solution was stirred for 12 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solid portion was precipitated
CUSTOM
Type
CUSTOM
Details
the liquid portion was recrystallized upon addition of n-pentane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N=C(C)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 605 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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